molecular formula C21H23N3O4S B10813651 methyl {10-[3-(morpholin-4-yl)propanoyl]-10H-phenothiazin-2-yl}carbamate

methyl {10-[3-(morpholin-4-yl)propanoyl]-10H-phenothiazin-2-yl}carbamate

Cat. No.: B10813651
M. Wt: 413.5 g/mol
InChI Key: GANIUVLKIDOWOC-UHFFFAOYSA-N
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Description

Methyl {10-[3-(morpholin-4-yl)propanoyl]-10H-phenothiazin-2-yl}carbamate is a useful research compound. Its molecular formula is C21H23N3O4S and its molecular weight is 413.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

methyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate

InChI

InChI=1S/C21H23N3O4S/c1-27-21(26)22-15-6-7-19-17(14-15)24(16-4-2-3-5-18(16)29-19)20(25)8-9-23-10-12-28-13-11-23/h2-7,14H,8-13H2,1H3,(H,22,26)

InChI Key

GANIUVLKIDOWOC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4

Origin of Product

United States

Biological Activity

Methyl {10-[3-(morpholin-4-yl)propanoyl]-10H-phenothiazin-2-yl}carbamate is a compound belonging to the phenothiazine class, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms, and relevant research findings.

Overview of the Compound

Chemical Properties:

  • IUPAC Name: this compound
  • Molecular Formula: C17H18N2O2S
  • Molecular Weight: 298.4 g/mol
  • CAS Number: 85689-63-0

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition:
    • This compound has been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. It produces reversible inhibition of butyrylcholinesterase (BChE), indicating a unique interaction with the enzyme's active site without forming covalent bonds .
  • Antitumor Activity:
    • Research indicates that derivatives of phenothiazine, including this compound, exhibit significant antitumor activity. For instance, studies have demonstrated that phenothiazine derivatives can inhibit tumor growth in various cancer cell lines, including colon carcinoma and cervical carcinoma . The mechanism involves interference with cellular metabolism and induction of apoptosis.
  • DNA Intercalation:
    • The compound can intercalate into DNA, disrupting replication processes and leading to cell death. This property is common in many phenothiazine derivatives, contributing to their anticancer effects.

Antitumor Efficacy

A study focusing on PEGylated phenothiazine derivatives found that these compounds significantly inhibited tumor growth in mouse models, achieving an IC50 comparable to traditional chemotherapeutics like 5-Fluorouracil. The LD50 increased from 952.38 mg/kg to 1450 mg/kg upon PEGylation, indicating improved safety profiles while maintaining efficacy .

Enzyme Interaction Studies

Research on the inhibition patterns of phenothiazine carbamates revealed that they interact differently with AChE and BChE. The unique π−π interactions between the phenothiazine moiety and specific amino acid residues in BChE suggest potential for developing targeted inhibitors for conditions such as dementia .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
3-(morpholin-4-ylmethyl)-10H-phenothiazineStructureAntimicrobial, AnticancerSimilar core structure with different substituents
ProchlorperazineStructureAntipsychoticWell-studied for its neuroleptic properties
Ethyl N-{10-[3-(morpholin-4-yl)propanoyl]-10H-phenothiazin-2-yl}carbamate-Potentially similar activity profileFurther studies needed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenothiazine derivatives. Methyl {10-[3-(morpholin-4-yl)propanoyl]-10H-phenothiazin-2-yl}carbamate has shown promising results in inhibiting the proliferation of cancer cell lines. For example, in vitro studies have demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating effective concentrations for therapeutic use .

Antipsychotic Properties

Phenothiazines are traditionally known as antipsychotic agents. This compound's structural similarities to established antipsychotics suggest potential efficacy in treating schizophrenia and other psychiatric disorders. Ongoing research aims to elucidate its mechanism of action, particularly its interaction with dopamine receptors .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate that this compound undergoes metabolic processes similar to other phenothiazines, with potential pathways involving oxidation and conjugation reactions. Its metabolites may also contribute to its overall pharmacological profile .

Synthetic Routes

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Recent patents describe novel synthetic methods that enhance the efficiency of producing this compound, potentially leading to scalable production for clinical applications .

Formulation Strategies

Formulation strategies are critical for improving the bioavailability and stability of this compound. Solid dispersions with pharmaceutically acceptable carriers have been explored to enhance solubility and therapeutic efficacy .

Comparative Studies

Comparative studies with established phenothiazines reveal that this compound may offer advantages in terms of side effect profiles or efficacy against specific cancer types, warranting further investigation into its unique properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.